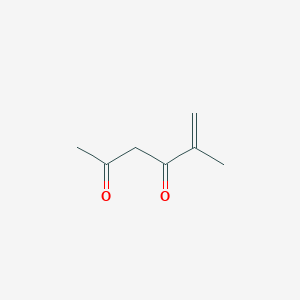

5-Methylhex-5-ene-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(2)7(9)4-6(3)8/h1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZWPVRTYSEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-51-8 | |

| Details | Compound: 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |

| Record name | 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90576820 | |

| Record name | 5-Methylhex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20583-46-4 | |

| Record name | 5-Methylhex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 5 Methylhex 5 Ene 2,4 Dione and Its Derivatives

Direct Synthetic Pathways to 5-Methylhex-5-ene-2,4-dione

The construction of the this compound framework can be achieved through several strategic approaches common in the synthesis of 1,3-dicarbonyl compounds.

Alkylation-Cleavage Sequences Involving Acetoacetic Ester Analogs

The acetoacetic ester synthesis is a classic and versatile method for preparing ketones. chempedia.infolibretexts.org This pathway involves the alkylation of the α-carbon of ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation to yield a target ketone. libretexts.orgpharmaxchange.info To synthesize an unsaturated diketone like this compound, a modification of this approach is required, typically involving acylation followed by selective alkylation or the use of an unsaturated alkylating agent.

A plausible route begins with the formation of an enolate from ethyl acetoacetate using a suitable base, such as sodium ethoxide. pharmaxchange.info This enolate can then be acylated. However, a more direct adaptation for this specific target would involve the C-alkenylation of a β-keto ester. The process involves deprotonation of the active methylene (B1212753) group, followed by a nucleophilic attack on an appropriate electrophile. Subsequent hydrolysis and heating induce decarboxylation, removing the ester group to yield the final diketone. libretexts.org

Table 1: Acetoacetic Ester Synthesis Steps

| Step | Description | Reagents |

|---|---|---|

| 1. Enolate Formation | A base abstracts an acidic α-hydrogen from the β-keto ester. pharmaxchange.info | Sodium ethoxide (NaOEt) or other strong bases. |

| 2. Alkylation/Acylation | The nucleophilic enolate attacks an alkyl halide or acyl chloride. libretexts.org | R-X (Alkyl Halide) or RCOCl (Acyl Chloride). |

| 3. Hydrolysis | The ester is converted to a carboxylic acid using aqueous acid. libretexts.org | H₃O⁺, heat. |

| 4. Decarboxylation | The resulting β-keto acid loses CO₂ upon heating to yield the ketone. libretexts.org | Heat. |

Condensation Reactions with Acyl Chlorides (e.g., Methacryloyl Chloride)

A more direct and widely used method for synthesizing 1,3-diketones is the C-acylation of a ketone enolate with an acyl chloride. organic-chemistry.orgresearchgate.net To prepare this compound, the enolate of a suitable ketone, such as butan-2-one, can be reacted with methacryloyl chloride.

The reaction is typically performed by first generating the ketone enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and regioselective deprotonation. The subsequent addition of methacryloyl chloride results in the formation of the desired α,β-unsaturated β-diketone. researchgate.net The use of magnesium bromide diethyl etherate (MgBr₂·OEt₂) in the presence of a hindered base like Hünig's base (i-Pr₂NEt) can also facilitate this "soft enolization" and acylation process, avoiding the need for pre-formation of the enolate. organic-chemistry.orgresearchgate.net This method is efficient for creating a new carbon-carbon bond between the ketone's α-carbon and the acyl group.

| Precursor Ketone | Acylating Agent | Base/Catalyst | Product |

| Butan-2-one | Methacryloyl chloride | LDA or MgBr₂·OEt₂ / i-Pr₂NEt | This compound |

| Acetylacetone | 2-Chloropropene | NaH or K₂CO₃ | This compound |

Other Established Synthetic Approaches for Unsaturated 1,3-Diketones

Beyond specific precursor strategies, several general methods are effective for the synthesis of unsaturated 1,3-diketones.

Claisen Condensation: This classical approach involves the base-catalyzed reaction between a ketone and an ester. nih.gov To form the target molecule, the enolate of butan-2-one could be condensed with methyl methacrylate. The reaction requires a strong base to deprotonate the ketone, which then acts as the nucleophile.

Acylation of α,β-Unsaturated Ketones: A rhodium-catalyzed reaction can achieve α-acylation of α,β-unsaturated ketones using acid chlorides in the presence of diethylzinc. researchgate.net This provides a chemoselective method for introducing an acyl group at the α-position.

Aldol (B89426) Condensation Variants: While aldol condensations typically form β-hydroxy carbonyls or α,β-unsaturated carbonyls, modified versions can be adapted. quora.comlibretexts.org For instance, a directed aldol reaction followed by oxidation could yield the diketone structure.

Functionalization and Derivatization Strategies for this compound

The dual functionality of this compound—an alkene conjugated to a β-diketone system—provides multiple sites for chemical modification.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is activated by the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orglibretexts.orgopenstax.org This makes the β-carbon (C6) electrophilic and susceptible to nucleophilic attack in a process known as conjugate or 1,4-addition. libretexts.org

This reaction pathway is favored by soft nucleophiles, such as organocopper reagents (Gilman reagents), thiols, and amines. libretexts.orgfiveable.me The mechanism involves the attack of the nucleophile on the β-carbon, which pushes electron density through the conjugated system to form a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me Subsequent protonation at the α-carbon (C5) yields the saturated 1,3-diketone product. rsc.org In contrast, hard nucleophiles like organolithium or Grignard reagents tend to favor direct (1,2) addition to one of the carbonyl carbons. libretexts.org

Table 2: Regioselectivity of Nucleophilic Addition

| Addition Type | Attacking Species | Site of Attack | Product Type |

|---|---|---|---|

| 1,4-Conjugate Addition | Soft nucleophiles (e.g., R₂CuLi, RSH) | β-carbon of the alkene libretexts.org | Saturated β-diketone |

| 1,2-Direct Addition | Hard nucleophiles (e.g., RLi, RMgX) | Carbonyl carbon libretexts.org | Tertiary alcohol |

Reactions at the Diketone System (e.g., Enolization, Knoevenagel Condensations)

The 1,3-diketone moiety exhibits its own distinct reactivity, primarily governed by the acidity of the methylene protons at the C3 position and its tendency to exist in equilibrium with its enol tautomer.

Enolization: β-Diketones readily form stable enol tautomers due to intramolecular hydrogen bonding and the formation of a conjugated system. This enol form is a key intermediate in many reactions, providing a nucleophilic double bond for reactions with electrophiles. The equilibrium between the keto and enol forms is a fundamental characteristic of 1,3-diketones. nih.gov

Knoevenagel Condensation: The active methylene group (C3) in the diketone system can act as a nucleophile in Knoevenagel condensations. wikipedia.org This reaction involves the base-catalyzed condensation of a compound with an active methylene group and a carbonyl compound (an aldehyde or ketone). chem-station.com In the presence of a weak base like piperidine (B6355638) or pyridine, the diketone can be deprotonated to form a carbanion, which then attacks an aldehyde. A subsequent dehydration step yields an α,β-unsaturated product, effectively adding a new substituent to the C3 position of the diketone. wikipedia.orgorganic-chemistry.org

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds. Notably, it is employed in the preparation of 1-aryl-5-alkylpyrazole derivatives. google.com The core reaction involves the condensation of the 1,3-dicarbonyl moiety of this compound with a substituted hydrazine (B178648), typically an arylhydrazine.

This reaction proceeds via a well-established mechanism for pyrazole (B372694) formation from 1,3-diketones. The initial step is the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dione (B5365651). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The substitution pattern of the resulting pyrazole is determined by the structure of the starting dione and hydrazine. In the case of this compound, the reaction with an arylhydrazine would lead to a pyrazole with a methyl group and an isopropenyl group (or a rearranged isomer) at positions determined by the reaction conditions, and the aryl group from the hydrazine on one of the nitrogen atoms.

The general scheme for this synthesis is presented below:

Reaction Scheme: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Arylhydrazine | 1-Aryl-5-alkylpyrazole |

This methodology is valuable for accessing a range of substituted pyrazoles, which are important scaffolds in medicinal chemistry and agrochemicals. google.com

Mechanistic Insights into this compound Synthesis

Understanding the mechanistic pathways to this compound is key to optimizing its synthesis. As direct literature on its formation is scarce, mechanistic insights can be inferred from general principles of dicarbonyl synthesis.

If a Claisen-type condensation is employed, the mechanism would involve the formation of an enolate from one of the carbonyl precursors by a base. This enolate would then act as a nucleophile, attacking the carbonyl carbon of the second precursor molecule. The resulting tetrahedral intermediate would then collapse, eliminating a leaving group (such as an alkoxide from an ester) to form the β-dione. The introduction and preservation of the carbon-carbon double bond would be a critical aspect of the reaction design, potentially being incorporated in one of the starting materials or formed in a subsequent step.

For instance, the reaction of the enolate of acetone (B3395972) with methacryloyl chloride would proceed through a nucleophilic acyl substitution mechanism. The enolate would attack the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate which then eliminates the chloride ion to yield this compound.

Factors that would influence the reaction mechanism and product yield include the choice of base, solvent, reaction temperature, and the nature of the starting materials. Side reactions, such as self-condensation of the starting ketone or polymerization of the α,β-unsaturated system, would need to be minimized through careful control of the reaction conditions.

Further research into the specific synthesis of this compound would be necessary to fully elucidate the operative mechanisms and to develop efficient and selective preparative routes.

Reactivity and Reaction Mechanisms of 5 Methylhex 5 Ene 2,4 Dione

Intramolecular Cyclization and Rearrangement Processes

Intramolecular ene reactions provide a pathway for the cyclization of unsaturated carbonyl compounds. In a process relevant to the structural motif of 5-methylhex-5-ene-2,4-dione, 4-aryl-4-methylhex-5-en-2-ones undergo an acid-catalyzed thermal rearrangement to 5-aryl-4-methylhex-5-en-2-ones. psu.edu This transformation is proposed to proceed through an intramolecular ene reaction of the enol tautomer, leading to an intermediate acetylcyclopropane, which then undergoes a retro-ene reaction to yield the rearranged product. psu.edu The presence of an acid catalyst, such as propionic acid, was found to accelerate this isomerization. psu.edu

This type of reactivity highlights the potential for this compound, upon enolization, to participate in pericyclic reactions, leading to cyclic structures. The presence of the additional carbonyl group in this compound compared to the model systems studied suggests that subsequent reactions of the cyclized intermediate could occur.

The photochemistry of α,β-unsaturated carbonyl compounds often involves intramolecular hydrogen abstraction and cyclization. rsc.org Specifically, α,β-unsaturated 1,2-diketones can undergo photochemical cyclization. The presence of an additional ketone function in α-diketones generally favors the formation of hydroxycyclobutanones via Yang cyclization over Norrish Type II cleavage. rsc.org The Norrish-Yang photocyclization of 1,2-diketones is a method for synthesizing functionalized 2-hydroxycyclobutanones. researchgate.netacs.org This reaction can be promoted by visible light, for instance, using blue light irradiation with acetone (B3395972) as a solvent. researchgate.net

While direct studies on the photochemical behavior of this compound are not extensively documented, the known reactions of similar α,β-unsaturated diketones suggest that it could undergo intramolecular photocyclization. Irradiation could lead to the formation of a diradical intermediate, which could then cyclize to form a four-membered ring, a hydroxycyclobutanone derivative. rsc.org The efficiency and stereochemistry of such a cyclization would be influenced by the specific reaction conditions and the conformation of the molecule. rsc.org

Furthermore, the rearrangement of 4-aryl-4-methylhex-5-en-2-ones to 5-aryl-4-methylhex-5-en-2-ones via an intramolecular ene-retro-ene reaction sequence demonstrates a complex isomerization pathway. psu.edu This indicates that under certain conditions, this compound could potentially undergo skeletal rearrangements to form isomeric structures.

Intermolecular Reactions of this compound

The α,β-unsaturated ketone moiety in this compound is susceptible to conjugate addition reactions, also known as Michael additions. In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. While specific examples detailing conjugate additions to this compound are not extensively reported, the general reactivity of α,β-unsaturated ketones is well-established. For instance, the synthesis of 5-methyl-5-hexen-2-one (B1580765) can be achieved through a Michael addition of isobutyl magnesium halide to hexanal, followed by oxidation. chembk.com This highlights the susceptibility of the unsaturated system to nucleophilic attack.

The presence of the 1,3-dicarbonyl system in this compound can influence the reactivity of the α,β-unsaturated ketone. The enolate formed from the dicarbonyl portion could potentially act as an intramolecular nucleophile, though intermolecular conjugate additions with external nucleophiles are also expected to be a primary reaction pathway.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. rsc.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). rsc.org The α,β-unsaturated ketone functionality in this compound allows it to act as a dienophile in Diels-Alder reactions.

Recent advancements in the Diels-Alder reaction have expanded its scope for the synthesis of complex natural products, utilizing various dienes and dienophiles. rsc.orgrsc.org For example, the reaction of isoprene (B109036) with maleic anhydride, a classic Diels-Alder reaction, is the first step in the synthesis of epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione. researchgate.net This demonstrates the utility of related unsaturated systems in cycloaddition reactions. Given its structure, this compound would be expected to react with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereoselectivity of such a reaction would be a key aspect, often favoring the endo product.

Coordination Chemistry with Metal Centers

While specific literature detailing the coordination chemistry of this compound with metal centers is scarce, the behavior of analogous β-diketones and vinyl-substituted β-diketones provides a strong basis for understanding its potential interactions. The presence of the 1,3-dicarbonyl moiety is the primary driver for its coordination to metal ions, acting as a bidentate ligand to form stable chelate rings.

The enolic form of this compound is expected to readily deprotonate to form a β-diketonate anion. This anion can then coordinate with a wide variety of metal ions. The coordination typically involves the two oxygen atoms of the diketonate, forming a six-membered chelate ring with the metal center. This chelation significantly enhances the stability of the resulting metal complex.

Research on other vinyl-substituted β-diketones has demonstrated their successful use in forming polymerizable metal complexes. For instance, bromine-substituted β-diketones have been synthesized and subsequently converted to their vinyl-substituted counterparts via Heck coupling. nih.gov These vinyl-substituted β-diketones were then used to form metal complexes, indicating that the vinyl group does not inherently prevent coordination. nih.govacs.org However, it has been noted that the introduction of a vinyl group on aromatic rings of β-diketone ligands can sometimes negatively impact their ability to form stable complexes with certain metal ions, such as europium(III). mdpi.com This suggests that the electronic effects of the substituent can influence the stability of the resulting metal complex.

The general structure of a metal complex with a deprotonated β-diketone ligand, such as 5-methylhex-5-ene-2,4-dionate, is depicted below:

Figure 1: General Structure of a Metal-β-diketonate Complex

Where M is a metal ion with charge n+, and R1 and R2 are the substituents on the β-diketone.

For this compound, R1 would be a methyl group and R2 would be an isopropenyl group. The coordination can lead to the formation of neutral complexes, for example, with M(II) ions in a 1:2 metal-to-ligand ratio, or with M(III) ions in a 1:3 ratio.

Studies on heterocyclic unsaturated 1,3-diketones have shown that they form stable complexes with Cu(II) and Ni(II) with a metal-to-ligand stoichiometry of 1:2. researchgate.net This further supports the expectation that this compound would form similar stable complexes with various transition metals. The antimicrobial activity of these β-diketones was found to be enhanced upon complexation with metals, highlighting the modification of biological properties through coordination. researchgate.netmdpi.com

Catalytic and Co-Catalytic Roles of 1,3-Diketones and their Derivatives

The catalytic activity of 1,3-diketones and their derivatives is a well-established area of research. Their utility spans from acting as catalysts themselves to serving as ligands in metal-based catalysts or as co-catalysts in various organic transformations.

Catalysis by 1,3-Diketones and their Metal Complexes:

Metal complexes of β-diketones are widely used as catalysts in numerous organic reactions. The nature of the metal center and the substituents on the diketone ligand can be tuned to achieve desired catalytic activity and selectivity. While direct catalytic applications of this compound are not extensively documented, the broader class of unsaturated diketones participates in various catalytic processes.

For example, rhodium(III)-catalyzed transfer hydrogenation of α,β-unsaturated ketones has been developed for the 1,4-reduction of these compounds. bohrium.com This indicates that metal complexes can facilitate the selective reduction of the carbon-carbon double bond in the presence of a carbonyl group. Given its structure, this compound could potentially act as a ligand in such catalytic systems.

Furthermore, copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones has been reported for the synthesis of α,β-unsaturated ketones. scirp.org This demonstrates that the dicarbonyl framework can be catalytically manipulated.

Co-Catalytic Roles:

1,3-Diketones can also function as co-catalysts. For instance, pentane-2,4-dione has been used as a co-catalyst in the polystyrene-supported triphenylphosphine-catalyzed isomerization of 1,1-diethoxyalk-3-yn-2-ones to the corresponding (3E,5E)-alkadienones. researchgate.net This suggests that the acidic protons of the 1,3-dicarbonyl moiety can play a role in facilitating certain reaction mechanisms.

The catalytic asymmetric Michael reaction of cyclic diketones with β,γ-unsaturated-α-ketoesters has been achieved using cinchona alkaloid-derived pyrimidine (B1678525) organocatalysts. nih.gov This highlights the role of diketones as nucleophiles in important carbon-carbon bond-forming reactions.

The table below summarizes some catalytic applications of 1,3-diketones and their derivatives, providing a framework for the potential catalytic and co-catalytic roles of this compound.

| Reaction Type | Catalyst/Co-catalyst System | Substrate Class | Product Class | Reference |

| Asymmetric Transfer Hydrogenation | Half-sandwich bifunctional catalysts | β,γ-Unsaturated α-diketones | Enantioenriched α-hydroxy ketones and anti-diols | nih.gov |

| 1,4-Reduction | Rhodium(III) catalyst | α,β-Unsaturated ketones | Saturated ketones | bohrium.com |

| Isomerization | Polystyrene-supported triphenylphosphine (B44618) with pentane-2,4-dione co-catalyst | 1,1-Diethoxyalk-3-yn-2-ones | (3E,5E)-Alkadienones | researchgate.net |

| Asymmetric Michael Reaction | Cinchona alkaloid-derived pyrimidines | Cyclic diketones and β,γ-unsaturated-α-ketoesters | Chiral Michael adducts | nih.gov |

| C-C Bond Cleavage | Copper catalyst | Monoalkylated β-diketones | α,β-Unsaturated ketones | scirp.org |

Due to the presence of both a 1,3-dicarbonyl moiety and a reactive double bond, this compound has the potential to participate in a variety of catalytic cycles, either as a ligand modifying the properties of a metal catalyst or as a substrate in catalytic transformations.

Theoretical and Computational Chemistry Studies of 5 Methylhex 5 Ene 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules like 5-Methylhex-5-ene-2,4-dione. These methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations can be employed to determine a wide range of molecular properties.

Key Molecular Properties Calculable by DFT:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can aid in the identification and characterization of the molecule.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key indicators of chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's kinetic stability.

Illustrative DFT-Calculated Properties for this compound (Keto Form): (Note: The following data is illustrative and based on typical values for similar compounds, as direct computational results for this compound are not readily available in the literature.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Polarizability | 15.2 ų |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain highly accurate energies and properties.

For this compound, high-accuracy ab initio calculations would be particularly useful for:

Thermochemical Data: Precise calculation of enthalpy of formation, Gibbs free energy, and entropy.

Reaction Energetics: Accurate determination of reaction energies and activation barriers for various chemical transformations.

Excited State Properties: Investigation of the molecule's behavior upon absorption of light, which is relevant to its photochemistry.

Conformational Analysis and Tautomeric Equilibria of the 1,3-Diketone System

The presence of the 1,3-diketone moiety in this compound gives rise to interesting conformational and tautomeric possibilities.

Like other β-diketones, this compound is expected to exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and by conjugation of the double bond with the carbonyl group. youtube.comorganicchemistrytutor.commasterorganicchemistry.com

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the enol form is generally favored due to the stability of the intramolecular hydrogen bond. youtube.com In polar, protic solvents, the keto form may become more prevalent as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, thereby disrupting the intramolecular hydrogen bond of the enol. youtube.com

Expected Tautomeric Equilibrium in Different Solvents: (Illustrative data based on general trends for β-diketones)

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | % Enol (approx.) |

| Hexane | 1.9 | Enol | >95% |

| Chloroform | 4.8 | Enol | ~90% |

| Acetone (B3395972) | 20.7 | Enol | ~80% |

| Methanol | 32.7 | Keto | <50% |

| Water | 80.1 | Keto | <20% |

Rotational isomerism in this compound can occur around the single bonds of the carbon backbone. The presence of the methyl group on the double bond and the other methyl group can lead to steric hindrance, which will influence the preferred conformations. The planarity of the conjugated system is a crucial factor, and deviations from planarity due to steric clashes can affect the electronic properties and reactivity of the molecule.

Computational methods can be used to calculate the energy barriers for rotation around these bonds and to identify the most stable conformers. The relative energies of different conformers will be influenced by a balance of electronic effects (conjugation) and steric effects.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical calculations are powerful for predicting reaction mechanisms and analyzing the transition states of chemical reactions involving this compound.

Due to the presence of the α,β-unsaturated ketone moiety, the molecule is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition). pressbooks.publibretexts.org The regioselectivity of this attack can be predicted by analyzing the distribution of the LUMO and the electrostatic potential.

Furthermore, the conjugated diene-like system in the enol form of this compound could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as either the diene or the dienophile. chempedia.infonih.gov

Transition State Analysis:

For any proposed reaction mechanism, computational chemistry allows for the location and characterization of the transition state structure. wikipedia.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. Analysis of the vibrational frequencies of the transition state confirms that it is a true saddle point on the potential energy surface.

Illustrative Calculated Activation Energies for Nucleophilic Addition: (Hypothetical values for comparison)

| Reaction Type | Nucleophile | Calculated Activation Energy (kcal/mol) |

| 1,2-Addition to Carbonyl | CH₃Li | 12 |

| 1,4-Conjugate Addition | (CH₃)₂CuLi | 15 |

Computational Studies of Intramolecular Rearrangements

Intramolecular rearrangements in β-dicarbonyl compounds are a subject of significant interest, often involving tautomerization and conformational changes. For this compound, which possesses both keto and enol forms, quantum chemical calculations could be employed to elucidate the energetics and mechanisms of these transformations.

Keto-Enol Tautomerism: The equilibrium between the diketo and the various enol tautomers is a fundamental aspect of the chemistry of β-diketones. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate this phenomenon. By calculating the relative electronic energies and Gibbs free energies of the different tautomers, the most stable form in the gas phase and in different solvents (using implicit or explicit solvent models) can be predicted.

Conformational Analysis: Beyond tautomerism, the flexibility of the carbon chain allows for multiple conformations. Computational scans of the potential energy surface by systematically rotating dihedral angles can identify low-energy conformers and the transition states that connect them. This information is crucial for understanding the molecule's dynamic behavior.

Hypothetical Energy Profile for Tautomerization:

A hypothetical study could reveal the relative energies of the keto and enol forms, as well as the transition state for their interconversion. The table below illustrates the kind of data that would be generated.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Keto Tautomer | 5.0 | 4.5 |

| Enol Tautomer (Z-isomer) | 0.0 | 0.0 |

| Enol Tautomer (E-isomer) | 2.3 | 2.8 |

| Transition State | 15.2 | 14.8 |

| Note: These are hypothetical values for illustrative purposes. |

Elucidation of Catalytic Pathways

The enone and β-diketone moieties in this compound suggest its potential involvement in various catalytic reactions, such as Michael additions, aldol (B89426) condensations, or transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Computational chemistry can be instrumental in elucidating the mechanisms of such reactions.

Reaction Mechanism Studies: By modeling the interaction of this compound with a catalyst and other reactants, the entire reaction pathway can be mapped out. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. The calculated activation energies can then be used to predict reaction rates and selectivities. For instance, in a base-catalyzed self-condensation, DFT calculations could clarify whether the reaction proceeds via a Claisen-type or aldol-type mechanism.

Catalyst Design: Computational screening of different catalysts can help in identifying the most efficient one for a desired transformation involving this compound. By calculating the energy barriers for the key steps with various catalysts, researchers can rationally design more effective catalytic systems.

Prediction and Validation of Spectroscopic Parameters

Computational spectroscopy is a vital tool for identifying and characterizing molecules. Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

Computational NMR Chemical Shift Prediction and Statistical Analysis (e.g., MAE, CP3, DP4)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical methods, primarily DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

Procedure:

The geometry of the molecule is optimized at a suitable level of theory.

The magnetic shielding tensors are then calculated for this optimized geometry.

The isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Statistical Analysis for Structure Validation: When multiple isomers are possible, the calculated chemical shifts for each candidate structure can be compared to the experimental spectrum. Statistical metrics are used to quantify the agreement:

Mean Absolute Error (MAE): The average of the absolute differences between the calculated and experimental chemical shifts. A lower MAE indicates a better fit.

CP3 and DP4 Probabilities: These are statistical methods that provide a probability for a given candidate structure being the correct one, based on the correlation between the experimental and calculated NMR data.

Illustrative Table of Predicted vs. Hypothetical Experimental NMR Shifts:

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ for Isomer A (ppm) | Calculated δ for Isomer B (ppm) |

| H1 | 1.85 | 1.88 | 2.15 |

| H3 | 3.50 | 3.55 | 3.80 |

| H5 | 5.90 | 5.92 | 5.75 |

| C1 | 25.4 | 25.9 | 28.1 |

| C2 | 201.2 | 200.8 | 198.5 |

| C4 | 195.6 | 196.0 | 199.3 |

| Note: These are hypothetical values for illustrative purposes. |

Theoretical Vibrational Spectra

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities, which can be compared to experimental spectra.

Methodology: The calculation of vibrational spectra involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

Applications:

Functional Group Identification: The calculated frequencies can be assigned to specific vibrational modes (e.g., C=O stretch, C=C stretch, C-H bend), aiding in the interpretation of the experimental IR and Raman spectra.

Conformational and Tautomeric Analysis: Different tautomers and conformers of this compound will have distinct vibrational spectra. Comparing calculated spectra for different isomers with the experimental spectrum can help in identifying the dominant species present in a sample.

Example of Calculated Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| C=O stretch (symmetric) | 1715 | 1710 |

| C=O stretch (asymmetric) | 1690 | 1685 |

| C=C stretch | 1640 | 1635 |

| CH₃ rock | 1120 | 1115 |

| Note: These are hypothetical values for illustrative purposes. |

Applications of 5 Methylhex 5 Ene 2,4 Dione in Advanced Chemical Sciences

Role as a Monomer in Polymerization and Copolymerization Reactions

The presence of a vinyl group in 5-Methylhex-5-ene-2,4-dione makes it a prime candidate for use as a monomer in polymerization and copolymerization reactions. Vinyl-substituted β-diketones are a class of compounds that can be polymerized to create novel materials with unique properties.

Synthesis of Novel Polymeric Materials

Vinyl-substituted β-diketones can be synthesized through methods such as Heck coupling reactions. These monomers can then undergo polymerization, often initiated by free-radical initiators, to form polymers. The resulting polymers contain β-diketone moieties, which can act as chelating agents for metal ions. This property allows for the creation of metal-containing polymers with potential applications in catalysis, specialty materials, and as coatings. For instance, the polymerization of similar vinyl ketone monomers has been achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.

Incorporation into Polymer Backbones and Side Chains

This compound could be incorporated into polymer structures in two primary ways. As a homopolymer, the repeating units would form a polymer backbone with pendant β-diketone groups. In copolymerization with other vinyl monomers, it could be integrated into either the polymer backbone or as part of a side chain, depending on the copolymerization method and the co-monomers used. The incorporation of β-diketone functionalities into polymers is a known strategy to enhance properties such as adhesion. For example, β-diketone functionalized polymers have been synthesized and shown to act as effective coupling agents.

Utilization as a Synthetic Building Block in Complex Organic Synthesis

β-Diketones are highly versatile building blocks in organic synthesis due to the reactivity of the dicarbonyl moiety and the acidity of the α-protons.

Precursor for Terpenoid and Natural Product Synthesis

While there is no specific literature detailing the use of this compound as a direct precursor for terpenoid synthesis, β-dicarbonyl compounds are fundamental in the construction of complex natural products. Terpenoids are biosynthesized from five-carbon isoprene (B109036) units. The carbon skeleton of this compound, a seven-carbon molecule, could potentially be manipulated through various synthetic transformations to construct portions of terpenoid structures. The reactivity of the β-diketone allows for a variety of carbon-carbon bond-forming reactions, which are essential in building the intricate frameworks of natural products.

Intermediate in the Preparation of Advanced Organic Scaffolds

The β-diketone motif is a key feature in the synthesis of a wide array of advanced organic scaffolds. These scaffolds are foundational structures upon which more complex molecules with specific functions can be built. For example, β-diketones are used in the synthesis of heterocyclic compounds and carbocyclic systems. The presence of both a vinyl group and a β-diketone in this compound offers multiple reaction sites, allowing for sequential or one-pot multi-component reactions to generate complex molecular architectures. Indane-1,3-dione, another dicarbonyl compound, is a well-known building block for various applications, including the development of advanced materials.

Development of Ligands for Coordination Chemistry

β-Diketones are classic and widely used ligands in coordination chemistry. The enolate form of a β-diketone acts as a bidentate ligand, strongly chelating to a vast number of metal ions across the periodic table.

The deprotonated form of this compound would be an effective chelating agent. The resulting metal complexes could have interesting electronic and steric properties influenced by the methyl and vinyl substituents. Such complexes are often used as catalysts, precursors for metal-organic frameworks (MOFs), and in materials science. The vinyl group also presents a site for further functionalization of the coordinated ligand, potentially leading to the formation of polymeric coordination complexes or the tethering of the complex to a surface. The coordination chemistry of β-diketones is a mature field, with ongoing research into the synthesis and application of new ligands and their metal complexes.

Applications in Chemo-sensing and Molecular Recognition

A thorough search of available scientific literature and research databases has not yielded specific studies on the application of this compound for chemo-sensing or molecular recognition purposes. Consequently, there are no detailed research findings or established protocols to report for this particular compound in these advanced chemical science domains.

The potential for β-dicarbonyl compounds, a class to which this compound belongs, to act as ligands for metal ions is a fundamental concept in coordination chemistry. This interaction is driven by the compound's ability to exist in a keto-enol equilibrium. libretexts.orgmasterorganicchemistry.com The enol form can be deprotonated to form an enolate, which can then act as a bidentate ligand, binding to a metal center through its two oxygen atoms. This chelation effect often results in the formation of stable metal complexes.

In principle, this characteristic is often exploited in the design of chemosensors. A molecule designed for chemo-sensing typically has a receptor unit that selectively binds with a target analyte and a signaling unit that produces a detectable change (e.g., colorimetric or fluorescent) upon binding. While the dione (B5365651) structure within this compound offers a potential binding site for cations, its practical application, performance, and selectivity as a chemosensor have not been investigated or reported in peer-reviewed literature. Therefore, any discussion on this topic remains speculative pending future research.

As no specific research data is available, a data table on its chemo-sensing performance cannot be generated.

Future Research Directions and Emerging Trends for 5 Methylhex 5 Ene 2,4 Dione

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of new synthetic routes is fundamental to enabling further study of any chemical compound. For 5-Methylhex-5-ene-2,4-dione, future research could focus on moving beyond traditional condensation reactions, which are common for β-diketone synthesis. Investigations into metal-catalyzed cross-coupling reactions, C-H activation strategies, or novel enzymatic pathways could provide more efficient and selective access to this specific unsaturated diketone. A key challenge and area of interest would be the stereoselective synthesis of potential isomers.

| Potential Synthetic Approach | Anticipated Advantages | Research Focus |

| Palladium-Catalyzed Coupling | High efficiency and functional group tolerance. | Development of specific ligand systems for regioselective synthesis. |

| C-H Activation | Atom economy and reduced pre-functionalization steps. | Identification of suitable directing groups and catalysts. |

| Biocatalysis | High stereoselectivity and environmentally benign conditions. | Screening for enzymes capable of constructing the target molecule. |

Investigation of New Reactivity Modes and Catalytic Transformations

The unique structural features of this compound, namely the conjugated enone system and the β-dicarbonyl moiety, suggest a rich and complex reactivity profile waiting to be explored. Future studies could investigate its behavior in pericyclic reactions, such as Diels-Alder reactions where it could act as either a diene or dienophile. Furthermore, its potential as a ligand in transition metal catalysis is a significant area for future exploration. The coordination chemistry of this compound with various metals could lead to novel catalysts for a range of organic transformations.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and IR would be essential for initial characterization, advanced methods could provide deeper insights into the dynamic behavior of this compound. Techniques such as 2D NMR spectroscopy (COSY, HMBC, HSQC) would be crucial for unambiguous structural assignment. Furthermore, time-resolved spectroscopic techniques could be employed to study its keto-enol tautomerism, a characteristic feature of β-diketones. Understanding the kinetics and thermodynamics of this process is vital for predicting its reactivity.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), offers a powerful tool for predicting the properties and reactivity of unstudied molecules like this compound. Future computational studies could focus on:

Predicting Spectroscopic Data: Developing ML models trained on existing databases of β-diketones to predict the NMR and IR spectra of this compound.

Reaction Pathway Prediction: Using AI algorithms to explore the potential reaction space of this molecule and identify novel, high-yield synthetic routes.

Virtual Screening for Applications: Employing computational models to screen for potential applications, such as its binding affinity to biological targets or its performance as a component in materials science.

The integration of these computational approaches can significantly accelerate the discovery and development of new chemistries for this compound.

Sustainable Synthesis and Green Chemistry Approaches

In line with modern chemical principles, the development of sustainable and environmentally friendly methods for the synthesis and application of this compound is of paramount importance. Future research should prioritize:

Use of Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass.

Green Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Catalytic versus Stoichiometric Reagents: Designing catalytic cycles that minimize waste by avoiding the use of stoichiometric reagents.

By focusing on these green chemistry principles from the outset, the future development of this compound chemistry can be both scientifically innovative and environmentally responsible.

Q & A

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polar impurities .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>95%) .

- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg) minimizes decomposition .

How do reaction mechanisms differ for [4+2] cycloadditions involving this compound?

Q. Advanced

- Diels-Alder reactions : The diketone acts as a dienophile, with electron-withdrawing groups (C=O) accelerating reactivity. Stereoselectivity is controlled by endo vs. exo transition states, predicted via DFT .

- Inverse-electron-demand cycloadditions : Use electron-rich dienes (e.g., furans) and Lewis acid catalysts (e.g., ZnCl₂) to reverse polarity .

What analytical techniques assess the thermodynamic stability of this compound under varying conditions?

Q. Advanced

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (typically >200°C in inert atmospheres) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions and enthalpy changes during heating/cooling cycles .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

How can researchers validate the purity of this compound derivatives?

Q. Basic

- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .

- Melting point analysis : Sharp melting points (±1°C) indicate high crystallinity and purity .

- Elemental analysis : Carbon/hydrogen content within 0.3% of theoretical values confirms stoichiometry .

What catalytic systems enhance the efficiency of this compound in multicomponent reactions?

Q. Advanced

- Organocatalysts : Proline derivatives (e.g., L-proline) improve enantioselectivity in asymmetric syntheses (e.g., up to 90% ee) .

- Metal catalysts : Cu(I)/BINAP complexes enable Ullmann-type couplings with aryl halides, achieving >80% yield .

- Photoredox catalysis : Ru(bpy)₃²⁺ under blue LED light facilitates radical-mediated functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.